![molecular formula C10H10N2O3 B15207684 methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)
methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
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Overview
Description
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core (pyrrolopyridine) with a methoxy group at position 5 and a methyl ester at position 2. Its molecular formula is C₁₀H₁₀N₂O₃ (calculated based on structural analysis), and it serves as a versatile building block in pharmaceutical and agrochemical synthesis . The pyrrolopyridine scaffold is notable for its presence in bioactive molecules, making substituent variations critical for modulating physicochemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-1H-pyrrolo[3,2-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating intermediates used in further functionalization.
Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|
1M NaOH, ethanol, 70°C, 3h | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | 85% | |
H2SO4 (conc.), H2O, reflux | Same as above | 78% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with alkaline conditions favoring saponification. The carboxylic acid product is a key intermediate for amide coupling or metal-catalyzed cross-coupling reactions.
Reduction Reactions
Reduction of the ester group produces primary alcohols, which are valuable for synthesizing ethers or alkylated derivatives.
Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|
LiAlH4, THF, 0°C to RT, 2h | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-methanol | 92% | |
NaBH4, MeOH, RT, 12h | Same as above | 65% |
Lithium aluminum hydride (LiAlH4) provides superior efficiency due to its stronger reducing capacity compared to sodium borohydride (NaBH4). The alcohol product can undergo further oxidation or serve as a nucleophile in substitution reactions.
Substitution at the Methoxy Group
The methoxy group participates in nucleophilic substitution reactions, enabling diversification of the pyrrolopyridine core.
Demethylation under acidic conditions generates hydroxyl derivatives, while transition-metal catalysis facilitates amination . These substitutions enhance solubility or enable conjugation with biomolecules.
Electrophilic Aromatic Substitution
The electron-rich pyrrolopyridine ring undergoes electrophilic substitution, primarily at the 4- and 6-positions.
Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|
Br2, FeBr3, DCM, 0°C, 1h | 4-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 60% | |
HNO3, H2SO4, 0°C, 2h | 6-Nitro-5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 45% |
Bromination and nitration reactions enable the introduction of halides or nitro groups, which are precursors for Suzuki-Miyaura couplings or reductions.
Oxidation Stability
The compound exhibits moderate air stability but undergoes oxidation under harsh conditions:
Reagent/Conditions | Product | Observation | Reference |
---|---|---|---|
O2 (air), RT, 7 days | Degradation products | 20% decomposition | |
KMnO4, H2O, 80°C, 4h | Pyridine-N-oxide derivatives | Partial conversion (30%) |
Oxidation susceptibility is mitigated by N-methylation or electron-withdrawing substituents, as demonstrated in related pyrrolopyridine systems .
Cross-Coupling Reactions
The ester group remains inert under typical cross-coupling conditions, enabling selective functionalization of halogenated derivatives:
Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|
Pd(PPh3)4, PhB(OH)2, K2CO3, dioxane | 4-Phenyl-5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 75% |
Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups, expanding π-conjugation for optoelectronic applications.
Key Mechanistic Insights
-
Ester Hydrolysis : Proceeds via tetrahedral intermediate formation, with base-catalyzed mechanisms dominating.
-
Methoxy Substitution : Requires harsh conditions due to the strong electron-donating effect of the methoxy group .
-
Ring Reactivity : Electrophilic substitution favors positions ortho to the nitrogen atoms, as predicted by computational models.
Scientific Research Applications
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Ester Groups
Methyl vs. Ethyl Esters
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (Ref: 3D-EBA54655)
- Molecular formula: C₁₀H₁₀N₂O₃
- Molecular weight: ~206.20 g/mol (estimated)
- Key feature: Methyl ester enhances lipophilicity compared to ethyl analogs.
- Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 17322-90-6) Molecular formula: C₁₁H₁₂N₂O₃ Molecular weight: 220.23 g/mol Synthesis: Prepared via hydrogenation of derivatives in ethanol with Pd/C, yielding 85% purity . Application: Intermediate for further functionalization.
Impact of Ester Groups
- Ethyl esters generally exhibit lower solubility in polar solvents compared to methyl esters due to increased hydrophobicity.
Substituent Variations at Position 5
Methoxy vs. Chloro vs. Amino Groups
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-19-3)
- Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Molecular formula: C₉H₉N₃O₂ Molecular weight: 205.21 g/mol Application: Amino groups enable nucleophilic reactions, such as amide bond formation.
Impact of Substituents
- Methoxy : Enhances electron density, influencing reactivity in electrophilic substitutions.
- Chloro : Increases electrophilicity, suitable for cross-coupling reactions.
Ring Fusion Positional Isomers
- Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 3469-63-4) Molecular formula: C₁₁H₁₂N₂O₃ Molecular weight: 220.23 g/mol Synthesis: Hydrogenation of precursors in ethanol yields 85% purity .
Ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 23699-62-9)
Impact of Ring Fusion
- Pyrrolo[3,2-b]pyridine vs. [2,3-c] alters nitrogen positioning, affecting electronic distribution and intermolecular interactions.
Biological Activity
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Structural Overview
This compound features a pyrrolo-pyridine skeleton with a methoxy group at the 5-position and a carboxylate group at the 2-position. Its molecular formula is C10H10N2O3 with a molecular weight of approximately 206.20 g/mol. The unique structural components contribute to its interaction with biological targets, particularly in cancer therapy.
Research indicates that this compound acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are crucial in various signaling pathways related to cell proliferation and differentiation, and their aberrant activation is implicated in several cancers. The compound binds to the ATP-binding sites of FGFRs, inhibiting downstream signaling pathways essential for tumor growth and survival .
Interaction Studies
Interaction studies have demonstrated that this compound forms significant interactions with target proteins through hydrogen bonding and hydrophobic interactions. These interactions are vital for understanding its mechanism as a kinase inhibitor and optimizing its pharmacological properties .
Biological Activities
The biological activity of this compound has been explored in various contexts:
- Anticancer Activity : Its ability to inhibit FGFRs suggests potential applications in cancer treatment, particularly for tumors characterized by FGFR dysregulation.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, although specific mechanisms remain to be fully elucidated.
- Neuroprotective Effects : Some derivatives of pyrrolopyridine compounds have demonstrated neuroprotective effects, suggesting that this compound may also exhibit similar properties.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The positioning of functional groups significantly influences its efficacy and selectivity towards biological targets. The following table summarizes key analogs and their unique features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Lacks methoxy group; different biological profile | Different binding affinity due to structural changes |
Methyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Methoxy group at the 6-position | Alters binding affinity and pharmacological properties |
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate | Different ring structure | Potential for diverse therapeutic applications |
The unique positioning of functional groups in this compound enhances its interactions with target enzymes compared to other analogs .
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Inhibition of FGFR Signaling : A study demonstrated that this compound effectively inhibited FGFR-mediated signaling pathways in vitro, leading to reduced cell proliferation in cancer cell lines .
- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .
- Toxicity Assessments : Toxicological evaluations indicated low cytotoxicity against normal cell lines, supporting its safety profile for further development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, and how are intermediates characterized?
The synthesis typically involves cyclization of substituted pyridine precursors followed by esterification. For example, bromination of pyrrolopyridine intermediates (as in ) is a critical step, with methoxy groups introduced via nucleophilic substitution. Key intermediates are characterized using NMR (¹H/¹³C), HPLC for purity (>98% as per ), and mass spectrometry. Purification often employs column chromatography with gradients of ethyl acetate/hexane, validated by TLC monitoring.
Q. What analytical methods ensure quality control for this compound in research settings?
Quality control requires a combination of:
- HPLC/GC-MS : To confirm purity (>98%) and detect residual solvents .
- NMR spectroscopy : To verify structural integrity, particularly the methoxy group (δ ~3.8–4.0 ppm) and pyrrolopyridine core .
- Melting point analysis : Absence of melting point depression indicates purity (though specific data are unavailable for this compound, analogous protocols from apply ).
Q. How should researchers handle storage and stability issues for this compound?
Store sealed in dry conditions at room temperature (RT) away from moisture, as per . For long-term storage, use inert atmospheres (argon) and desiccants. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict degradation pathways, though no specific data are available.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency ( ).
- Catalyst selection : Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) or acid catalysts for esterification.
- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, stoichiometry, and reaction time ( ). For example, a 2³ factorial design can identify interactions between variables, reducing trial-and-error approaches.
Q. How can computational modeling aid in predicting reactivity or regioselectivity for derivatives?
Employ quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. ICReDD’s methodology ( ) integrates computational reaction path searches with experimental validation. For instance, calculate Fukui indices to predict electrophilic attack sites on the pyrrolopyridine core, guiding functionalization strategies.
Q. How should researchers address contradictory data in spectral interpretation or biological activity?
Contradictions may arise from:
- Structural analogs : Ethoxy vs. methoxy substituents ( vs. 2 ) alter electronic properties, affecting NMR shifts or bioactivity.
- Impurity interference : Residual solvents (e.g., DMF) can quench fluorescence in bioassays. Mitigate via rigorous purification and LC-MS validation.
- Biological assays : Use orthogonal assays (e.g., SPR and cell-based tests) to confirm activity. For SAR studies, synthesize derivatives with systematic substituent variations ( ).
Q. What strategies resolve solubility challenges in biological or catalytic applications?
- Co-solvent systems : Use DMSO/water mixtures ( recommends 25 µL stock solutions at 10 mM).
- Salt formation : Explore hydrochloride or sodium salts for improved aqueous solubility.
- Nanoparticle encapsulation : Liposomal formulations enhance bioavailability for in vivo studies.
Q. Methodological Case Studies
Case Study: Designing a SAR Study for Anticancer Activity
Derivative synthesis : Modify the methoxy group (e.g., replace with halogens or alkyl chains) and ester moiety (e.g., ethyl, benzyl).
In vitro screening : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays.
Computational docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina.
Data analysis : Correlate substituent electronegativity with IC₅₀ values ( ).
Case Study: Troubleshooting Low Yield in Cyclization Steps
- Problem : <30% yield in pyrrolopyridine cyclization.
- Hypotheses : Competing side reactions or poor solubility.
- Solutions :
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-4-3-6-7(12-9)5-8(11-6)10(13)15-2/h3-5,11H,1-2H3 |
InChI Key |
SHVFIZNVOPHROP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=C2)C(=O)OC |
Origin of Product |
United States |
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